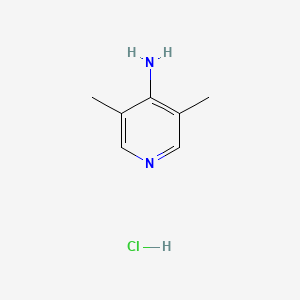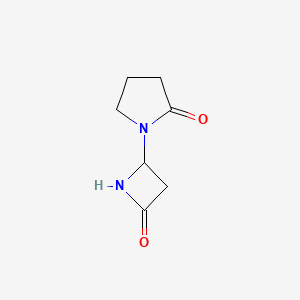
1,2,3,4-Tetrahydroquinoline-6,7-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroquinoline-6,7-diamine is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinoline ring that is partially saturated, with two amine groups attached at the 6th and 7th positions.
准备方法
The synthesis of 1,2,3,4-Tetrahydroquinoline-6,7-diamine can be achieved through various synthetic routes. One common method involves the reduction of quinoline derivatives. For instance, the reduction of 6,7-dinitroquinoline using hydrogenation techniques can yield this compound. Industrial production methods often employ catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
化学反应分析
1,2,3,4-Tetrahydroquinoline-6,7-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further saturate the quinoline ring, leading to fully saturated tetrahydroquinoline derivatives. Hydrogenation using catalysts like platinum (Pt) or palladium (Pd) is commonly employed.
Substitution: The amine groups at the 6th and 7th positions can undergo nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are often used in these reactions.
The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, depending on the reaction conditions and reagents used .
科学研究应用
1,2,3,4-Tetrahydroquinoline-6,7-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research has shown that derivatives of this compound exhibit neuroprotective effects and are being investigated for the treatment of neurodegenerative diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-6,7-diamine involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of oxidative stress and the modulation of neurotransmitter systems. The compound can interact with enzymes and receptors, leading to changes in cellular signaling pathways .
相似化合物的比较
1,2,3,4-Tetrahydroquinoline-6,7-diamine can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar core structure, but 1,2,3,4-Tetrahydroisoquinoline lacks the amine groups at the 6th and 7th positions.
Quinoline: Quinoline is fully aromatic, whereas this compound is partially saturated and contains additional amine groups.
6,7-Diaminoquinoline: This compound is similar but lacks the tetrahydro structure, making it fully aromatic.
The uniqueness of this compound lies in its combination of partial saturation and the presence of two amine groups, which confer distinct chemical and biological properties .
属性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroquinoline-6,7-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3,10-11H2 |
InChI 键 |
HPZPTSWABOFNPU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=C(C=C2NC1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Imidazo[1,5-a]indole](/img/structure/B11919664.png)




![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)



![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)
